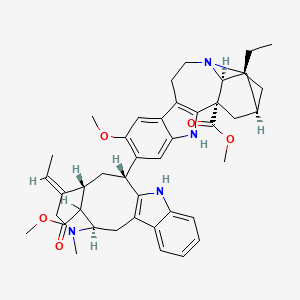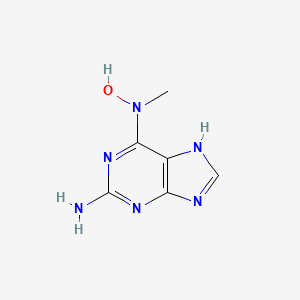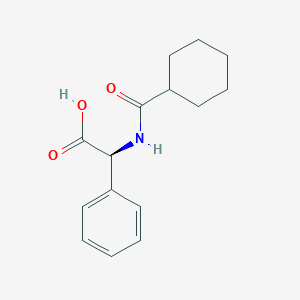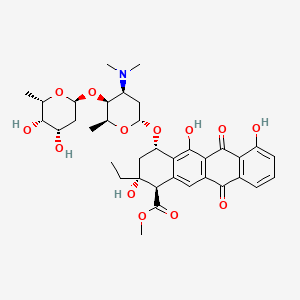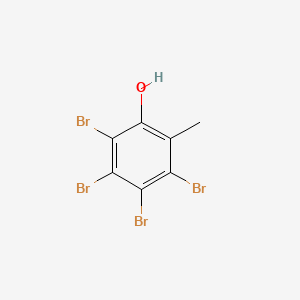
3,4,5,6-テトラブロモ-o-クレゾール
概要
説明
3,4,5,6-Tetrabromo-o-cresol, also known as 3,4,5,6-Tetrabromo-o-cresol, is a useful research compound. Its molecular formula is C7H4Br4O and its molecular weight is 423.72 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5,6-Tetrabromo-o-cresol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4866. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4,5,6-Tetrabromo-o-cresol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6-Tetrabromo-o-cresol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
難燃性
3,4,5,6-テトラブロモ-o-クレゾール: は、高濃度の臭素を含むため、主に難燃剤として使用されます。燃焼プロセスを抑制または抑制することにより、材料の燃えにくさを効果的に低減します。 この化合物は、ポリマー、繊維、コーティングに組み込まれて耐火性を高めることができ、建設、自動車、航空宇宙など、さまざまな業界の安全性にとって重要です .
合成中間体
この化合物は、より複雑な臭素化化合物の合成における中間体として役立ちます。 他の有機分子との反応性により、さまざまな誘導体を生成でき、これらの誘導体は、材料科学や医薬品における特定の用途に合わせて調整できます .
抗菌特性
3,4,5,6-テトラブロモ-o-クレゾールの臭素化されたフェノール構造は、抗菌特性を付与し、消毒剤や殺菌剤の開発に役立ちます。 医療や産業の現場で、さまざまな微生物株に対する有効性を調べるための研究が進められています .
分析化学
分析化学において、3,4,5,6-テトラブロモ-o-クレゾールは、特定の化学種の検出と定量化のための試薬として使用できます。 その選択的な反応性は、クロマトグラフィーや分光光度法で、複雑な混合物中の化合物を特定および測定するために役立ちます .
ポリマー改質
この化合物の臭素化された構造は、ポリマーの特性を改質する上で有益です。 熱安定性、機械的強度、化学的耐性を変化させてプラスチックや樹脂を改質できます。これは、さまざまな技術的用途向けの特殊な材料を作成するために重要です .
農業用化学物質
殺菌剤として、3,4,5,6-テトラブロモ-o-クレゾールは農業で潜在的な用途があります。作物を真菌感染から保護し、収量と品質を向上させることができます。 食料作物での使用における有効性と安全性は、農業研究の対象となっています .
腐食防止
この化合物は、過酷な環境での金属や合金を保護するための腐食防止剤としての可能性が探索されています。 その用途は、海洋、産業、インフラストラクチャの用途で使用される材料の寿命を延ばす可能性があります .
材料科学の研究
最後に、3,4,5,6-テトラブロモ-o-クレゾールは、高度な材料開発における役割について調査されています。 複合材料やナノ材料への包含は、導電率、磁性、光反応性などの特性を高めるために研究されており、電子機器やエネルギー貯蔵の革新につながる可能性があります .
Safety and Hazards
3,4,5,6-Tetrabromo-o-cresol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .
作用機序
Target of Action
The primary target of 3,4,5,6-Tetrabromo-o-cresol is the respiratory system . It is used as a preservative for cosmetics, as an active component in deodorants and disinfectants, and as an active agent for antimycotic finishing of textile materials .
Mode of Action
It is known to cause irritation to the skin, eyes, and respiratory tract .
Pharmacokinetics
It is known that the compound is practically insoluble in water .
Result of Action
The result of the action of 3,4,5,6-Tetrabromo-o-cresol is primarily irritation to the skin, eyes, and respiratory tract . It may be harmful if absorbed through the skin, swallowed, or inhaled .
Action Environment
The action of 3,4,5,6-Tetrabromo-o-cresol can be influenced by environmental factors. For instance, it is known to discolor in light and in contact with traces of iron . Its solubility can also be affected by the solvent used, with it being slightly soluble in alcohol and glacial acetic acid .
生化学分析
Biochemical Properties
3,4,5,6-Tetrabromo-o-cresol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The nature of these interactions often involves the formation of stable complexes, leading to enzyme inhibition.
Cellular Effects
The effects of 3,4,5,6-Tetrabromo-o-cresol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. In various cell types, including hepatocytes and neuronal cells, 3,4,5,6-Tetrabromo-o-cresol can induce changes in gene expression related to antioxidant defense mechanisms . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, 3,4,5,6-Tetrabromo-o-cresol exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450 . This binding can lead to changes in the enzyme’s conformation and activity, resulting in altered metabolic pathways. Furthermore, 3,4,5,6-Tetrabromo-o-cresol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5,6-Tetrabromo-o-cresol have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Over time, its effects on cellular function can vary, with initial exposure leading to acute responses such as enzyme inhibition and oxidative stress, while long-term exposure may result in adaptive changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3,4,5,6-Tetrabromo-o-cresol in animal models are dose-dependent. At low doses, it may exert minimal toxic effects, primarily influencing enzyme activity and metabolic pathways . At higher doses, it can induce significant toxicity, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis.
Metabolic Pathways
3,4,5,6-Tetrabromo-o-cresol is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and the levels of key metabolites.
Transport and Distribution
Within cells and tissues, 3,4,5,6-Tetrabromo-o-cresol is transported and distributed through passive diffusion and active transport mechanisms . It can bind to specific transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and bioavailability.
Subcellular Localization
The subcellular localization of 3,4,5,6-Tetrabromo-o-cresol is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and metabolic processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
特性
IUPAC Name |
2,3,4,5-tetrabromo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDUULRWQOXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040163 | |
| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-55-6 | |
| Record name | 3,4,5,6-Tetrabromo-o-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrabromo-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRABROMO-O-CRESOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,4,5-tetrabromo-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4,5-Tetrabromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrabromo-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRABROMO-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76L0Y0P4RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


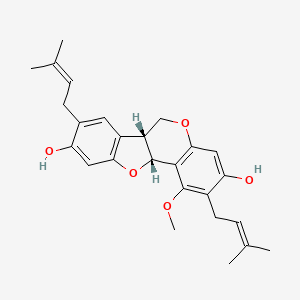
![4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1217091.png)
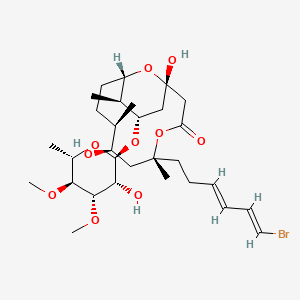
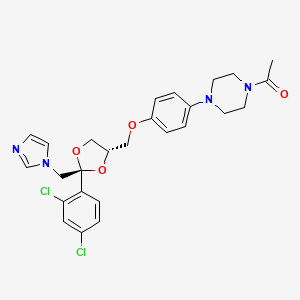
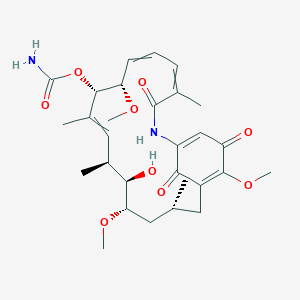
![3-[(2-Fluorophenyl)methyl]-7-(1-imidazolyl)triazolo[4,5-d]pyrimidine](/img/structure/B1217097.png)

